[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
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Overview
Description
The compound contains several functional groups including a fluorophenyl group, a methylsulfanyl group, an imidazole ring, and a piperidinylsulfonylphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. The presence of the fluorine atom could potentially influence the electron distribution and the overall shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluorine atom could potentially increase the compound’s stability and affect its reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis : An efficient approach for regioselective synthesis using similar compounds has been developed. This includes the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through N-acylation and a microwave-assisted Fries rearrangement. Theoretical studies involving density functional theory (DFT) calculations support these processes (Moreno-Fuquen et al., 2019).
Crystal Structure and Theoretical Studies : The crystallographic analysis and energy frameworks based on molecular conformations of similar compounds have been described. This includes studying intermolecular interactions and energy frameworks in different molecular conformations (Prasad et al., 2018).
Bioactive Compound Development
Antiproliferative Activity Evaluation : Certain compounds similar to the one have been evaluated for antiproliferative activity. These compounds have undergone structural characterization using various techniques, including X-ray diffraction studies. This highlights the potential for bioactive compound development using similar molecular frameworks (Prasad et al., 2018).
Synthesis for Visualization of Receptors : Related compounds have been synthesized and evaluated for their potential in visualizing certain receptors like the 5-HT2A receptor. This involves processes like radiolabelling and in vivo evaluations, indicating the utility of similar compounds in receptor visualization studies (Blanckaert et al., 2005).
Pharmaceutical Applications
- Formulation Development for Poorly Soluble Compounds : Research involving similar compounds has led to the development of formulations for early toxicology and clinical studies. This is particularly significant for nonionizable and poorly water-soluble compounds, demonstrating the potential for pharmaceutical applications (Burton et al., 2012).
Chemical Synthesis Improvements
- Improvement of Synthesis Processes : Studies have described improved synthesis processes for related compounds, enhancing product quality and yield. This indicates the potential for process optimization in the synthesis of similar chemical compounds (Hong, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c23-20-7-3-2-6-18(20)16-30-22-24-12-15-26(22)21(27)17-8-10-19(11-9-17)31(28,29)25-13-4-1-5-14-25/h2-3,6-11H,1,4-5,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBDOUBUDVJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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